Dimethyldivinylsilane

Descripción general

Descripción

Synthesis Analysis

Dimethyldivinylsilane serves as a foundational building block in creating tetraorganosilicon reagents, which are pivotal for silicon-based cross-coupling reactions. These reactions occur under comparatively milder conditions than previously reported, with a broad tolerance for functional groups, including silyl protectors, enabling gram-scale synthesis and the recovery and reuse of the silicon residue (Nakao et al., 2005).

Molecular Structure Analysis

The molecular structure of compounds derived from dimethyldivinylsilane exhibits significant stability and allows for the preparation of highly conjugated oligoarenylsilanes, such as unsymmetrically disilylated quinquethiophenes. This stability facilitates the creation of complex molecular architectures through iterative cross-coupling reactions and subsequent deprotection steps (Nakao et al., 2007).

Chemical Reactions and Properties

Dimethyldivinylsilane undergoes polymerization and cyclization, as demonstrated in the study of dimethyldiethoxysilane (DMDES), showcasing the process of introducing functional groups into a silicate network. This synthesis process reveals the formation of cyclic and linear structures, providing insights into the kinetics of cyclization and the role of dimethyldivinylsilane in such reactions (Zhang et al., 2003).

Physical Properties Analysis

The synthesis and characterization of novel compounds derived from dimethyldivinylsilane, such as 2,3,4,5-tetrakis(dimethylsilyl)thiophene, highlight the impact of dimethylsilyl groups on the structure and electronic properties of thiophene rings. These findings contribute to understanding the physical properties of silane-based compounds, including their molecular orbital calculations and UV spectroscopy behaviors (Kyushin et al., 2006).

Chemical Properties Analysis

A key application of dimethyldivinylsilane involves the transition-metal-catalyzed immobilization of organic functional groups onto solid supports through vinylsilane coupling reactions. This process utilizes one vinyl group for C-C bond formation with a functional organic molecule and the other to immobilize the alkylsilyl group onto the hydroxyl surface of the solid support, demonstrating the versatile chemical properties of dimethyldivinylsilane (Park & Jun, 2010).

Aplicaciones Científicas De Investigación

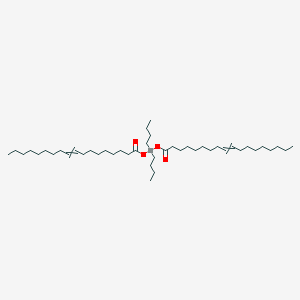

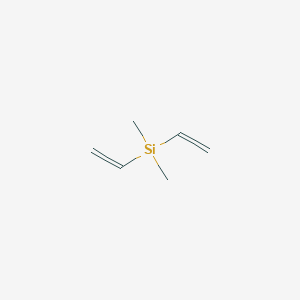

Dimethyldivinylsilane is a type of organosilicon compound with the formula (H2C=CH)2Si(CH3)2 . It’s often used in the field of chemistry, particularly in the synthesis of silicon-based polymers .

Dimethyldivinylsilane is a type of organosilicon compound with the formula (H2C=CH)2Si(CH3)2 . It’s often used in the field of chemistry, particularly in the synthesis of silicon-based polymers .

Safety And Hazards

Dimethyldivinylsilane is classified as a flammable liquid (Category 2), skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is advised to keep away from heat/sparks/open flames/hot surfaces, keep the container tightly closed, and avoid breathing dust/fume/gas/mist/vapours/spray .

Relevant Papers Two papers were found during the search. One paper discusses the host-guest chemistry of a bidentate silyl-triflate bis-Lewis acid, where Dimethyldivinylsilane was used in the synthesis . Another paper discusses the anionic polymerization of monovinylsilanes, briefly mentioning the polymerization of Dimethyldivinylsilane .

Propiedades

IUPAC Name |

bis(ethenyl)-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12Si/c1-5-7(3,4)6-2/h5-6H,1-2H2,3-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRHCILLLMDEFSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C=C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00146997 | |

| Record name | Dimethyldivinylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00146997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Sigma-Aldrich MSDS] | |

| Record name | Dimethyldivinylsilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13208 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Dimethyldivinylsilane | |

CAS RN |

10519-87-6 | |

| Record name | Diethenyldimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10519-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyldivinylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010519876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyldivinylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00146997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyldivinylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.951 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.